molecular formula C8H5Cl2NO5 B15336147 2,6-Dichloro-3-nitromandelic acid

2,6-Dichloro-3-nitromandelic acid

Cat. No.: B15336147
M. Wt: 266.03 g/mol
InChI Key: PLWDLTIQNMJZBG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitromandelic acid is a chemical compound of interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. The structure, featuring both a mandelic acid backbone and nitro and chloro substituents, makes it a potential precursor in developing pharmacologically active compounds. Researchers can utilize this compound in exploring new synthetic pathways, particularly in constructing heterocyclic systems or as a key intermediate in synthesizing potential drug candidates. Its applications are primarily in laboratory-scale research for the development of novel substances in fields such as agrochemical and pharmaceutical sciences. This product is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H5Cl2NO5

Molecular Weight

266.03 g/mol

IUPAC Name

2-(2,6-dichloro-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5Cl2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

PLWDLTIQNMJZBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(C(=O)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-nitromandelic acid typically involves the nitration of 2,6-dichloromandelic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperature conditions to ensure the selective nitration of the mandelic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dichloro-3-aminomandelic acid.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 2,6-dichloro-3-aminomandelic acid.

    Substitution: Formation of various substituted mandelic acid derivatives.

Scientific Research Applications

2,6-Dichloro-3-nitromandelic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitromandelic acid involves its interaction with specific molecular targets and pathways. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions. The compound may exert its effects through the modulation of enzymatic activities or by binding to specific receptors, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2,6-dichloro-3-nitromandelic acid with related compounds:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Key Applications/Properties Reference IDs
This compound C₈H₅Cl₂NO₅ 2-Cl, 6-Cl, 3-NO₂ -OH, -COOH, -NO₂, -Cl 266.04 (calc.) Hypothetical: Chirality, drug synthesis -
2,6-Dichloro-3-nitrobenzoic acid C₇H₃Cl₂NO₄ 2-Cl, 6-Cl, 3-NO₂ -COOH, -NO₂, -Cl 235.97 (calc.) Intermediate in agrochemical synthesis
2,6-Dichloronicotinic acid C₆H₃Cl₂NO₂ 2-Cl, 6-Cl (pyridine ring) -COOH (pyridine-3-carboxylic) 191.995 Pharmaceutical intermediate
2,6-Dichloro-5-fluoronicotinic acid C₆H₂Cl₂FNO₂ 2-Cl, 6-Cl, 5-F -COOH, -Cl, -F 209.99 Active Pharmaceutical Ingredient (API)
2,6-Dichloro-3-nitropyridine C₅H₂Cl₂N₂O₂ 2-Cl, 6-Cl, 3-NO₂ -NO₂, -Cl (pyridine ring) 192.99 Precursor for fluorinated compounds

Key Findings from Comparative Studies

Acidity and Reactivity: The nitro group (-NO₂) in this compound and 2,6-dichloro-3-nitrobenzoic acid strongly withdraws electrons, increasing acidity compared to non-nitro analogs . Fluorine substitution in 2,6-dichloro-5-fluoronicotinic acid enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical use .

Biological Activity: Organotin derivatives of dichloro-substituted benzoic acids (e.g., ) exhibit antibacterial properties, suggesting that chloro and nitro substituents may synergize to enhance bioactivity .

Solubility and Chirality :

  • The hydroxyl group in mandelic acid derivatives improves aqueous solubility compared to pyridine-based acids (e.g., 2,6-dichloronicotinic acid) . Chirality in mandelic acid derivatives may also influence enantioselective interactions in drug delivery.

Synthetic Utility :

  • Pyridine derivatives like 2,6-dichloro-3-nitropyridine serve as precursors for fluorinated compounds, while nicotinic acid analogs are intermediates in API synthesis .

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